Ret-IN-15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ret-IN-15 is a rearranged during transfection (RET) kinase inhibitor. It is primarily used in cancer research due to its ability to inhibit the RET kinase, which is involved in various types of cancers . The compound has a molecular weight of 496.56 and a chemical formula of C27H28N8O2 .
Vorbereitungsmethoden
The preparation of Ret-IN-15 involves synthetic routes that are detailed in patent WO2021115457A1. The synthesis typically involves the formation of pyrazolo[1,5-a]pyridine compounds . The reaction conditions and specific steps are proprietary and detailed in the patent, which includes the use of various reagents and catalysts to achieve the desired product .
Analyse Chemischer Reaktionen
Ret-IN-15 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ret-IN-15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study kinase inhibition and its effects on various chemical pathways.
Biology: Helps in understanding the role of RET kinase in cellular processes and its implications in diseases.
Medicine: Primarily used in cancer research to study its effects on cancer cells and its potential as a therapeutic agent.
Industry: Used in the development of new drugs and therapeutic agents targeting RET kinase.
Wirkmechanismus
Ret-IN-15 exerts its effects by inhibiting the RET kinase, which is involved in cell growth and differentiation. The inhibition of RET kinase leads to the suppression of downstream signaling pathways that are crucial for cancer cell proliferation and survival . The molecular targets of this compound include the ATP-binding site of the RET kinase, which prevents the phosphorylation and activation of the kinase .
Vergleich Mit ähnlichen Verbindungen
Ret-IN-15 is unique compared to other RET inhibitors due to its specific structure and high potency. Similar compounds include:
Pralsetinib: Another selective RET inhibitor used in cancer treatment.
Selpercatinib: A selective RET inhibitor with a similar mechanism of action.
Cabozantinib: A multikinase inhibitor that also targets RET but with less specificity
This compound stands out due to its high selectivity and potency, making it a valuable tool in cancer research .
Eigenschaften
Molekularformel |
C27H28N8O2 |
---|---|
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
6-(2-hydroxyethylamino)-4-[6-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C27H28N8O2/c1-37-26-5-2-18(11-31-26)14-34-22-9-23(34)17-33(16-22)25-4-3-19(12-30-25)24-8-21(29-6-7-36)15-35-27(24)20(10-28)13-32-35/h2-5,8,11-13,15,22-23,29,36H,6-7,9,14,16-17H2,1H3 |
InChI-Schlüssel |
AQPXVJXVPSNQAP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(C=C4)C5=CC(=CN6C5=C(C=N6)C#N)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.